2-(4-chlorophenoxy)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Polymerization Applications
Research on chiral diaminophenoxy proligands and their zinc ethyl complexes demonstrates the potential for these compounds in catalyzing the ring-opening polymerization of lactide to produce atactic poly(lactic acid) (Guillaume Labourdette et al., 2009). This indicates a potential application in the synthesis of biodegradable polymers, where the specific compound might act as a catalyst or reactant in similar polymerization processes.
Synthesis and Antiprotozoal Activity
The synthesis and evaluation of substituted bis(4-guanylphenyl)furans for their antimalarial and antitrypanosomal activities highlight the potential for similar compounds in drug discovery for protozoal infections (B. Das, D. Boykin, 1977). While the focus here is not on drug use, the methodological aspects of synthesizing and assessing bioactive compounds can be relevant for scientific research into new treatments for infectious diseases.
Chemical Synthesis and Structural Analysis
Studies on the synthesis of complex organic molecules, such as the detailed analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha-D-glucopyranosid-2-yl)-oxamide derivatives, demonstrate the importance of structural analysis in understanding compound behavior (A. Temeriusz et al., 2001). Such research could provide insights into the design and synthesis of new compounds with specific properties, including those related to "2-(4-chlorophenoxy)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylpropanamide".
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-11-16-12-15(5-10-19(16)24(14)4)13-23-20(25)21(2,3)26-18-8-6-17(22)7-9-18/h5-12H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNIVSCIOVJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.